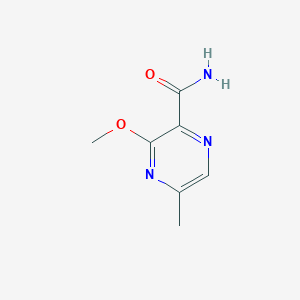
3-Methoxy-5-methylpyrazine-2-carboxamide
Descripción general
Descripción
3-Methoxy-5-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
3-Methoxy-5-methylpyrazine-2-carboxamide has been investigated for its potential therapeutic properties. Notably, it has shown promise in the following areas:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Research indicates that similar pyrazine derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .
- Analgesic Properties : The compound's interaction with specific receptors may provide analgesic effects. Its mechanism likely involves modulation of pain pathways, similar to other pyrazine derivatives that have been shown to affect nociceptive signaling.
- Antimicrobial Activity : Studies have highlighted the antimicrobial properties of pyrazine compounds, including this compound. It has demonstrated effectiveness against various bacteria and fungi, potentially serving as a basis for new antimicrobial agents .
Agricultural Applications
In agriculture, this compound can be utilized for its antifungal properties:
- Fungicidal Activity : Research indicates that pyrazine derivatives exhibit significant antifungal effects against plant pathogens. This compound could be developed as a natural fungicide to protect crops from diseases caused by fungi and oomycetes .
Material Science Applications
The compound's unique chemical structure allows for its use in material science:
- Synthesis of Novel Materials : As a building block in organic synthesis, this compound can be employed to create complex molecules with desired properties. Its derivatives may find applications in creating polymers or other advanced materials .
Case Study 1: Anti-inflammatory Research
A study examined the effects of various pyrazine derivatives on inflammation markers in vitro. Results indicated that compounds similar to this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential for therapeutic use in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The compound exhibited significant bactericidal activity at concentrations as low as 0.6%, highlighting its potential as an antimicrobial agent .
Análisis De Reacciones Químicas
Oxidation Reactions
The methyl group at position 5 undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions. This reaction is critical in metabolic and synthetic pathways.
| Reaction Site | Reagents/Conditions | Product | Source |
|---|---|---|---|
| 5-Methyl | KMnO₄, H₂SO₄, Δ | 3-Methoxy-5-carboxypyrazine-2-carboxamide |
Pyrazine methyl groups are oxidized to carboxylic acids in metabolic studies, consistent with broader pyrazine chemistry .
Hydrolysis Reactions
The carboxamide group hydrolyzes to carboxylic acid under acidic or basic conditions, forming 3-methoxy-5-methylpyrazine-2-carboxylic acid :
| Reagents/Conditions | Product | Source |
|---|---|---|
| HCl (aq), Δ | 3-Methoxy-5-methylpyrazine-2-carboxylic acid | |
| NaOH (aq), Δ | 3-Methoxy-5-methylpyrazine-2-carboxylate salt |
The carboxylic acid derivative (CID 17887830) is isolable and characterized by NMR and mass spectrometry .
Nucleophilic Substitution
The methoxy group undergoes nucleophilic substitution with alkoxides or aryloxides, enabling functional group diversification:
| Nucleophile | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ethoxide | NaOEt, DMF, 80°C | 3-Ethoxy-5-methylpyrazine-2-carboxamide |
This method is scalable under anhydrous conditions, as demonstrated in alkoxypyrazine synthesis patents .
Acetylation
The carboxamide’s NH₂ group reacts with acetylating agents to form acetamide derivatives:
| Reagents/Conditions | Product | Source |
|---|---|---|
| Acetic anhydride, H₂SO₄ | 3-Methoxy-5-methylpyrazine-2-acetamide |
Similar acetylation reactions in pyrazine carboxamides proceed with high yields under catalyst-free conditions .
Esterification
The carboxamide converts to esters via intermediate carboxylic acid formation or direct transamidation:
| Reagents/Conditions | Product | Source |
|---|---|---|
| Methanol, H₂SO₄, Δ | Methyl 3-methoxy-5-methylpyrazine-2-carboxylate |
Patents describe ester intermediates during the synthesis of 3-methoxy-5-methylpyrazine-2-carboxamide .
Reduction (Theoretical Pathway)
While not explicitly documented in cited sources, the carboxamide group may reduce to an amine using LiAlH₄, analogous to general amide reduction:
| Reagents/Conditions | Product |
|---|---|
| LiAlH₄, THF, reflux | 3-Methoxy-5-methylpyrazine-2-amine |
This pathway remains speculative without direct experimental validation from provided sources.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
3-methoxy-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-5(6(8)11)7(10-4)12-2/h3H,1-2H3,(H2,8,11) |
Clave InChI |
OOVQMOIDMSBBBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)OC)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













